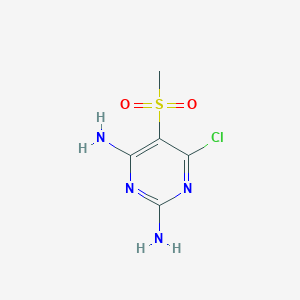![molecular formula C16H14ClNO2S2 B12918642 7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine CAS No. 917760-86-2](/img/structure/B12918642.png)
7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a chloro group, a methyl group, and a methylsulfonyl phenyl thio group attached to the indolizine core, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfonyl Phenyl Thio Group: This step involves a nucleophilic substitution reaction where a suitable thiol derivative reacts with the indolizine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid and tryptophan.
Thioether Compounds: Compounds with a thioether functional group, such as methionine and thioanisole.
Uniqueness
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
917760-86-2 |
|---|---|
Fórmula molecular |
C16H14ClNO2S2 |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
7-chloro-2-methyl-3-(4-methylsulfonylphenyl)sulfanylindolizine |
InChI |
InChI=1S/C16H14ClNO2S2/c1-11-9-13-10-12(17)7-8-18(13)16(11)21-14-3-5-15(6-4-14)22(2,19)20/h3-10H,1-2H3 |
Clave InChI |
ZDUZPTMVQDZBDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC(=CC2=C1)Cl)SC3=CC=C(C=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

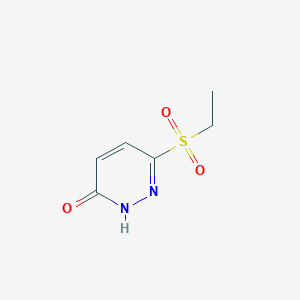

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
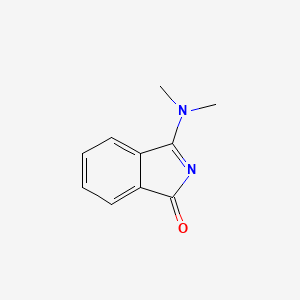
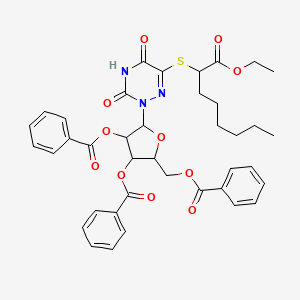
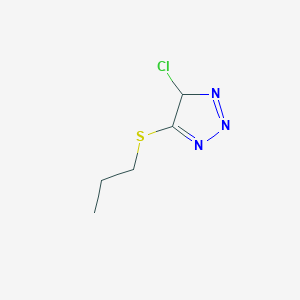
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
